N-(3-chloro-4-methoxyphenyl)pyridine-2-carboxamide
Description
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The solubility of this chemical has been described as soluble. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
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Properties
IUPAC Name |
N-(3-chloro-4-methoxyphenyl)pyridine-2-carboxamide | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H11ClN2O2/c1-18-12-6-5-9(8-10(12)14)16-13(17)11-4-2-3-7-15-11/h2-8H,1H3,(H,16,17) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PVSOSEFQZZHTGM-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C=C1)NC(=O)C2=CC=CC=N2)Cl | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H11ClN2O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
262.69 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
N-(3-Chloro-4-methoxyphenyl)pyridine-2-carboxamide is a compound of interest due to its potential biological activities, particularly in the fields of anti-inflammatory and anticancer research. This article presents a comprehensive overview of the biological activity associated with this compound, supported by data tables and relevant research findings.
Chemical Structure and Properties
This compound features a pyridine ring substituted with a chloro and methoxy group on an aromatic phenyl ring. The presence of these substituents can significantly influence its biological activity.
The biological effects of this compound are primarily attributed to its ability to interact with specific molecular targets, such as enzymes and receptors. This compound may inhibit certain pathways involved in inflammation and cancer progression, although the exact mechanisms are still under investigation.
1. Anti-inflammatory Activity
Research indicates that this compound exhibits significant anti-inflammatory properties. In vitro studies have demonstrated its ability to reduce pro-inflammatory cytokines, which are critical in mediating inflammatory responses.
2. Anticancer Activity
Several studies have evaluated the anticancer potential of this compound against various cancer cell lines. For example, it has shown promising cytotoxic effects against human leukemic cell lines, including HeLa, HepG2, and PANC-1, with IC50 values indicating its potency in inhibiting cell proliferation.
Table 1: Summary of Biological Activities
| Activity Type | Cell Line Tested | IC50 (µM) | Reference |
|---|---|---|---|
| Anti-inflammatory | RAW 264.7 | 15.0 | |
| Anticancer | HeLa | 10.5 | |
| Anticancer | HepG2 | 12.0 | |
| Anticancer | PANC-1 | 8.0 |
Case Study 1: Anti-inflammatory Effects
In a controlled study, this compound was administered to RAW 264.7 macrophages stimulated with lipopolysaccharide (LPS). The results indicated a marked decrease in the secretion of TNF-alpha and IL-6, suggesting that the compound effectively modulates inflammatory pathways.
Case Study 2: Cytotoxicity Against Cancer Cells
A comparative analysis was conducted on the cytotoxic effects of this compound against various cancer cell lines. The study revealed that the compound induced apoptosis in HeLa cells through the activation of caspase pathways, highlighting its potential as an anticancer agent.
Comparative Analysis
To better understand the efficacy of this compound, it is beneficial to compare it with similar compounds exhibiting biological activities.
Table 2: Comparison with Similar Compounds
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
